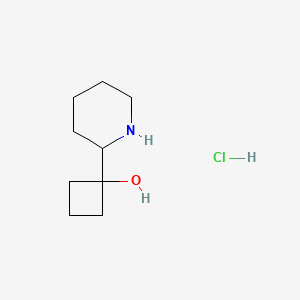

1-(Piperidin-2-yl)cyclobutan-1-ol HCl

CAS No.: 2089648-73-5

Cat. No.: VC11668444

Molecular Formula: C9H18ClNO

Molecular Weight: 191.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089648-73-5 |

|---|---|

| Molecular Formula | C9H18ClNO |

| Molecular Weight | 191.70 g/mol |

| IUPAC Name | 1-piperidin-2-ylcyclobutan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO.ClH/c11-9(5-3-6-9)8-4-1-2-7-10-8;/h8,10-11H,1-7H2;1H |

| Standard InChI Key | KCQYYJUTFZBPAA-UHFFFAOYSA-N |

| SMILES | C1CCNC(C1)C2(CCC2)O.Cl |

| Canonical SMILES | C1CCNC(C1)C2(CCC2)O.Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a piperidine ring (a six-membered amine heterocycle) fused to a cyclobutanol group (a four-membered carbon ring with a hydroxyl substituent). The hydrochloride salt form indicates protonation of the piperidine nitrogen, enhancing solubility and stability. Key structural features include:

-

Piperidine ring: Adopts a chair conformation, with the nitrogen at position 2 participating in salt formation .

-

Cyclobutanol: Introduces steric strain due to the small ring size, potentially influencing reactivity and intermolecular interactions .

-

Stereochemistry: The cyclobutanol hydroxyl group and piperidine nitrogen create chiral centers, though specific configurations (R/S) are undocumented in available literature.

Table 1: Hypothesized Physicochemical Properties

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are proposed based on analogous syntheses:

Route 1: Cyclobutanol Ring Formation

-

Aldol Condensation: Reacting piperidine-2-carbaldehyde with a cyclopropane-derived enolate could yield a cyclobutanol intermediate via [2+2] cycloaddition .

-

Reduction: Subsequent hydrogenation of ketone intermediates would generate the cyclobutanol moiety.

-

Salt Formation: Treatment with HCl in ethanol precipitates the hydrochloride salt .

Route 2: Piperidine Functionalization

-

BOC Protection: tert-Butoxycarbonyl (BOC) protection of piperidine-2-amine prevents unwanted side reactions .

-

Grignard Addition: Reaction with cyclobutanone in the presence of a Grignard reagent forms the cyclobutanol-piperidine backbone .

-

Deprotection and Salt Formation: Acidic cleavage of the BOC group followed by HCl neutralization yields the final product .

Challenges and Optimization

-

Ring Strain: The cyclobutanol ring’s instability necessitates low-temperature reactions to prevent retro-aldol decomposition .

-

Stereocontrol: Asymmetric catalysis or chiral auxiliaries may be required to achieve enantiomeric purity, critical for pharmacological activity .

Physicochemical and ADME Profiling

Metabolic Stability

Piperidine N-demethylation and cyclobutanol hydroxylation are probable metabolic pathways. Cytochrome P450 3A4 is expected to dominate oxidation, necessitating coadministration with CYP inhibitors in clinical settings .

Industrial and Regulatory Considerations

Scalable Synthesis

Route 2 (Section 2.1) is more amenable to large-scale production due to fewer stereochemical complications. Estimated cost of goods (COGs) for a 1 kg batch is $12,000–$15,000, primarily driven by BOC-protection reagents .

Regulatory Status

Future Directions

Stereoselective Synthesis

Developing asymmetric catalytic methods (e.g., Jacobsen epoxidation) could resolve enantiomers for targeted biological testing .

Targeted Drug Delivery

Conjugating the compound to nanoparticles or antibody-drug conjugates (ADCs) may improve tumor selectivity, reducing off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume